
N,N-ジデスメチル・ウリプリスタル
科学的研究の応用
Emergency Contraception
Ulipristal acetate is widely recognized for its role in emergency contraception (EC). N,N-Didesmethyl Ulipristal, as a metabolite, contributes to understanding the pharmacokinetics and dynamics of ulipristal acetate in clinical settings. Research indicates that ulipristal acetate can prevent ovulation when taken within 120 hours after unprotected intercourse, with N,N-Didesmethyl Ulipristal providing insights into the drug's metabolic fate and efficacy .
Hormonal Therapies
The potential use of N,N-Didesmethyl Ulipristal extends to the treatment of hormonal disorders such as uterine fibroids. Studies have shown that ulipristal acetate can reduce endometrial thickness and inhibit fibroid growth, suggesting that understanding its metabolites could enhance therapeutic strategies for managing these conditions .
Drug Development and Quality Control
N,N-Didesmethyl Ulipristal serves as a reference standard in the quality control of ulipristal formulations. Its characterization is essential for ensuring the consistency and safety of pharmaceutical products containing ulipristal acetate . This application is particularly relevant during the development of generic formulations under Abbreviated New Drug Applications (ANDAs).
Case Study 1: Efficacy in Emergency Contraception
A clinical trial involving 1,623 women demonstrated the efficacy of ulipristal acetate for EC, with N,N-Didesmethyl Ulipristal contributing to understanding the drug's metabolism and effects on pregnancy rates post-administration . The study highlighted that ulipristal was effective in preventing pregnancy when taken within five days after unprotected intercourse.
Case Study 2: Treatment of Uterine Fibroids
In a study examining the effects of ulipristal acetate on uterine fibroids, patients experienced significant reductions in fibroid volume and symptoms. The role of N,N-Didesmethyl Ulipristal was critical in elucidating the pharmacokinetic profile of ulipristal acetate, thereby enhancing treatment protocols for managing fibroid-related complications .
作用機序
LY-246736 二水和物は、消化管のμ-オピオイド受容体に競合的に結合することで効果を発揮します。この拮抗作用により、オピオイドがこれらの受容体に結合することが阻害され、消化管の運動性と分泌に対するオピオイドの抑制効果が打ち消されます。 この化合物は血液脳関門を通過しないため、末梢のオピオイド受容体にのみ影響を与えます .
類似の化合物:
ナロキソン: もう1つのμ-オピオイド受容体拮抗薬ですが、血液脳関門を通過し、オピオイド過剰摂取の逆転に使用されます。
ナルトレキソン: ナロキソンに似ていますが、作用時間が長く、オピオイドとアルコール依存症に使用されます。
メチルナルトレキソン: LY-246736 二水和物のように末梢作用型のμ-オピオイド受容体拮抗薬であり、オピオイド誘発性便秘の治療に使用されます。
独自性: LY-246736 二水和物は、μ-オピオイド受容体に対する高い選択性と、血液脳関門を通過しないという特性を持つため、中枢のオピオイド機能に影響を与えることなく、末梢のオピオイド効果を標的にするのに最適です .
生化学分析
Biochemical Properties
N,N-Didesmethyl Ulipristal interacts with various enzymes and proteins in biochemical reactions . It is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
N,N-Didesmethyl Ulipristal has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N,N-Didesmethyl Ulipristal is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of N,N-Didesmethyl Ulipristal change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N,N-Didesmethyl Ulipristal vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses . Specific studies on N,N-Didesmethyl Ulipristal are currently limited.
Metabolic Pathways
N,N-Didesmethyl Ulipristal is involved in various metabolic pathways . It interacts with several enzymes and cofactors . The compound may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N,N-Didesmethyl Ulipristal within cells and tissues are complex processes . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N,N-Didesmethyl Ulipristal and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: LY-246736 二水和物は、1,3-ジメチル-4-ピペリドンから始まる多段階プロセスで合成されます。 合成には、以下の重要なステップが含まれます :
ピペリジノールの調製: ピペリジノールは、標準的な方法を使用して、1,3-ジメチル-4-ピペリドンから調製されます。
選択的脱離: テトラヒドロピリジンは、デカリンの還流下、190℃でエチルカーボネートをシス熱的に脱離させることで形成されます。
アルキル化: メタロエナミンは、-50℃で硫酸ジメチルでアルキル化され、トランス-3,4-ジメチル-ガンマ-アルキル化生成物を生成します。
還元と脱アルキル化: エナミンは水素化ホウ素ナトリウムで還元され、その後、塩化ホルミルフェニルとHBr / AcOHでN、O-脱アルキル化されます。
ベンジル化: ベンジル基は、-20℃でマイケル付加体のジアニオンの非選択的ベンジル化によって導入されます。
加水分解とカップリング: エステルは水酸化ナトリウムで加水分解され、その後、グリシンエステルのDCCカップリングとさらに加水分解が行われます。
工業生産方法: LY-246736 二水和物の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 結晶性の二水和物は、塩酸で中和すると、鹸化反応混合物から直接単離されます .
反応の種類:
酸化: LY-246736 二水和物は、特にピペリジン環で酸化反応を起こす可能性があります。
還元: この化合物は、水素化ホウ素ナトリウムなどの試薬を使用して還元できます。
置換: 特に芳香環とピペリジン窒素を含む様々な置換反応が発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換: 硫酸ジメチルや塩化ホルミルフェニルなどの試薬は、アルキル化と脱アルキル化反応に使用されます。
主な生成物: これらの反応から生成される主な生成物には、様々な置換されたピペリジン誘導体とその対応する酸化または還元形態が含まれます .
類似化合物との比較
Naloxone: Another μ-opioid receptor antagonist, but it crosses the blood-brain barrier and is used to reverse opioid overdose.
Naltrexone: Similar to naloxone but has a longer duration of action and is used for opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist like LY-246736 dihydrate, used to treat opioid-induced constipation.
Uniqueness: LY-246736 dihydrate is unique in its high selectivity for μ-opioid receptors and its inability to cross the blood-brain barrier, making it ideal for targeting peripheral opioid effects without affecting central opioid functions .
生物活性
N,N-Didesmethyl ulipristal is a metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids. This article explores the biological activity of N,N-didesmethyl ulipristal, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with its parent compound.
Overview of Ulipristal Acetate
Ulipristal acetate functions primarily as an emergency contraceptive by inhibiting or delaying ovulation. It acts on the progesterone receptor (PR) and can exhibit both agonistic and antagonistic properties depending on the hormonal environment and tissue type . The drug is known to reduce endometrial thickness and inhibit follicular rupture when administered at specific times during the menstrual cycle .
N,N-Didesmethyl Ulipristal: Pharmacological Profile
N,N-Didesmethyl ulipristal is formed through the metabolic degradation of ulipristal acetate. Its biological activity is significantly lower than that of ulipristal acetate, with studies indicating that it has approximately 13-fold lower receptor affinity for PR and 100-fold lower potency in inhibiting PR-dependent transcription .
Table 1: Comparative Potency of Ulipristal Compounds
Compound | Receptor Affinity (PR) | Potency (PR-dependent transcription) |
---|---|---|
Ulipristal Acetate | 1.0 (reference) | 1.0 (reference) |
Monodesmethyl Ulipristal | 18-fold less | 18-fold less |
N,N-Didesmethyl Ulipristal | 13-fold less | 100-fold less |
The primary mechanism by which N,N-didesmethyl ulipristal exerts its effects is through binding to the progesterone receptor, although its efficacy is markedly reduced compared to ulipristal acetate. It also shows some affinity for glucocorticoid receptors but lacks significant anti-glucocorticoid activity at clinically relevant doses .
In Vivo Studies
In animal models, particularly in mice and rats, ulipristal acetate has demonstrated significant anti-progestogen activity, which is not mirrored by N,N-didesmethyl ulipristal. For instance, in studies involving ovulation inhibition, while ulipristal acetate effectively delayed ovulation, its didemethylated metabolite did not show comparable efficacy .
Case Studies and Clinical Findings
- Study on Ovarian Activity : A study examining the effects of ulipristal acetate on ovarian activity found that while it effectively inhibited ovulation when administered at critical times, N,N-didesmethyl ulipristal did not contribute significantly to this effect due to its low potency .
- Efficacy in Contraception : Clinical evaluations have indicated that while ulipristal acetate remains effective as an emergency contraceptive, the metabolites, including N,N-didesmethyl ulipristal, do not retain sufficient biological activity to impact contraceptive outcomes significantly .
Pharmacokinetics
N,N-Didesmethyl ulipristal exhibits a plasma half-life that varies across species; however, it is generally shorter than that of its parent compound. The pharmacokinetic profile indicates rapid absorption but limited systemic exposure due to high plasma protein binding (over 94%) .
Table 2: Pharmacokinetic Parameters
Parameter | Ulipristal Acetate | N,N-Didesmethyl Ulipristal |
---|---|---|
Plasma Half-life | ~32 hours | Shorter than parent |
Protein Binding | >94% | High |
Metabolism | CYP3A4 | Metabolite of UPA |
特性
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRTMOCVGHUEO-RXDLHWJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579305 | |
Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244206-52-8 | |
Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。